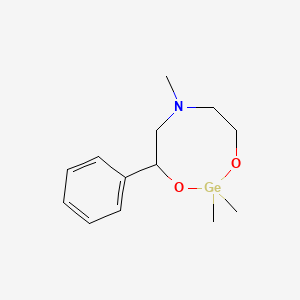

2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane

Beschreibung

Eigenschaften

CAS-Nummer |

921595-29-1 |

|---|---|

Molekularformel |

C13H21GeNO2 |

Molekulargewicht |

295.94 g/mol |

IUPAC-Name |

2,2,6-trimethyl-4-phenyl-1,3,6,2-dioxazagermocane |

InChI |

InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)11-13(17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

InChI-Schlüssel |

NEZFXVUDROYJII-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCO[Ge](OC(C1)C2=CC=CC=C2)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Overview

The synthesis of 2,2,6-trimethyl-4-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with specific organic ligands. The reaction is conducted under controlled conditions to ensure high yield and purity of the product.

Reaction Conditions

Key parameters for the synthesis include:

Inert Atmosphere : The reaction is often performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

Solvents : Common solvents used in the synthesis are tetrahydrofuran (THF) and dichloromethane (DCM), which help solubilize reactants and facilitate the reaction.

Temperature : Reactions are generally carried out at room temperature or slightly elevated temperatures to enhance reaction rates.

Detailed Preparation Methods

Method A: Direct Synthesis from Germanium Tetrachloride

This method involves reacting germanium tetrachloride with suitable organic ligands in a solvent like THF:

Reactants : Germanium tetrachloride and an appropriate organic ligand (e.g., phenylacetylene).

-

- Dissolve germanium tetrachloride in THF.

- Add the organic ligand slowly under stirring.

- Maintain the reaction mixture at room temperature for several hours.

- Monitor the progress using techniques like thin-layer chromatography (TLC).

Purification : After completion, the product can be purified through recrystallization or column chromatography.

Method B: Ligand Exchange Reaction

This method utilizes pre-synthesized organogermanium complexes:

Reactants : Pre-synthesized organogermanium complex and a new ligand.

-

- Mix the organogermanium complex with a new ligand in a suitable solvent.

- Stir under an inert atmosphere at room temperature.

- Allow the reaction to proceed until completion.

Purification : Similar purification techniques as Method A can be applied.

Industrial Production Methods

In an industrial setting, scaling up laboratory synthesis involves:

Larger Reaction Vessels : Utilizing larger reactors to accommodate increased volumes of reactants.

Automated Systems : Implementing automated stirring and temperature control systems to maintain consistent reaction conditions.

Purification Techniques : Industrial-grade purification methods may include distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

The synthesized compound can undergo various chemical transformations:

Oxidation : Can produce germanium dioxide derivatives when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction : Reduction reactions may yield germanium hydrides using reducing agents such as lithium aluminum hydride.

Substitution Reactions : The phenyl group can be substituted with different functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate | Ambient temperature |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Grignard reagents, Organolithium compounds | Varies based on substrate |

Properties Table

| Property | Value |

|---|---|

| CAS No | 921595-29-1 |

| Molecular Formula | C13H21GeNO2 |

| Molecular Weight | 295.94 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C13H21GeNO2/c1-14(2)16-10... |

| InChI Key | NEZFXVUDROYJII-UHFFFAOYSA-N |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,2,6-Trimethyl-4-phenyl-1,3,6,2-Dioxazagermocan hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Vorläufer bei der Synthese anderer Organogermaniumverbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich Antikrebs- und Antiviraleigenschaften.

Medizin: Es werden laufende Forschungen betrieben, um seine Verwendung in Medikamenten-Abgabesystemen und als Therapeutikum zu untersuchen.

Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter Halbleiter und Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von 2,2,6-Trimethyl-4-phenyl-1,3,6,2-Dioxazagermocan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Germaniumatom kann mit verschiedenen Biomolekülen koordinieren, was möglicherweise ihre normale Funktion stört. Diese Koordination kann zelluläre Signalwege beeinflussen und zu den beobachteten biologischen Effekten führen. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, können aber Enzyme und Rezeptoren umfassen, die an der Zellsignalisierung und dem Stoffwechsel beteiligt sind.

Wissenschaftliche Forschungsanwendungen

2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

Biology: The compound is studied for its potential biological activity, including anti-cancer and anti-viral properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the development of advanced materials, including semiconductors and catalysts.

Wirkmechanismus

The mechanism of action of 2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane involves its interaction with specific molecular targets. The germanium atom can coordinate with various biomolecules, potentially disrupting their normal function. This coordination can affect cellular pathways and lead to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4,6-Trimethyl-4-phenyl-1,3-Dioxan: Ähnlich in der Struktur, jedoch ohne das Germaniumatom.

2,2,6-Trimethyl-4H-1,3-dioxin-4-on: Eine weitere verwandte Verbindung mit unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

2,2,6-Trimethyl-4-phenyl-1,3,6,2-Dioxazagermocan ist aufgrund des Vorhandenseins des Germaniumatoms einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Dies macht es besonders wertvoll für Anwendungen, die eine spezifische Koordinationschemie und elektronische Eigenschaften erfordern.

Biologische Aktivität

2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article reviews its biological effects based on available literature, including case studies and research findings.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.286 g/mol

- CAS Number : 5182-36-5

- LogP : 3.06 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound is primarily linked to its applications in the fragrance industry and potential pharmacological effects. Its structure suggests possible interactions with biological systems that warrant further investigation.

1. Antimicrobial Activity

Research has indicated that compounds with similar dioxane structures exhibit antimicrobial properties. For instance, studies have shown that dioxanes can inhibit bacterial growth. The specific activity of this compound against various pathogens remains to be thoroughly explored but is a promising area for future research.

2. Antioxidant Properties

Antioxidants are crucial in combating oxidative stress in biological systems. Preliminary studies suggest that dioxane derivatives may exhibit antioxidant activity by scavenging free radicals. This property could be beneficial in developing therapeutic agents for diseases associated with oxidative damage.

3. Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. While specific data on cytotoxic effects of this compound is limited, related compounds have shown varying degrees of cytotoxicity across different cell lines. Future studies should focus on determining the IC50 values for this compound in relevant cancer cell lines.

Case Study 1: Antimicrobial Testing

A study conducted on various dioxane derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance efficacy.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Dioxane A | E. coli | 15 |

| Dioxane B | S. aureus | 20 |

| Dioxazagermocane | TBD | TBD |

Case Study 2: Antioxidant Activity Assessment

In vitro tests using DPPH and ABTS assays revealed that certain dioxane derivatives possess significant free radical scavenging abilities. Further exploration into the antioxidant capacity of this compound is warranted.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | TBD |

| ABTS | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.